molecular formula C33H42O19 B8071676 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside CAS No. 31511-30-5

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Cat. No.: B8071676
CAS No.: 31511-30-5
M. Wt: 742.7 g/mol
InChI Key: OEKBFEWOXPXFSB-VVSTWUKXSA-N
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Description

4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is a chemical compound that has garnered significant attention in the scientific community due to its potential beneficial properties. It is a hydroxyethyl derivative of rutoside, a flavonoid glycoside found in various plants. This compound is known for its therapeutic applications, particularly in the treatment of chronic venous insufficiency and other vascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside typically involves the hydroxyethylation of rutoside. This process can be carried out using ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutoside molecule . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired degree of hydroxyethylation.

Industrial Production Methods

Industrial production of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves large-scale hydroxyethylation processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves its interaction with various molecular targets and pathways. It primarily acts on the microvascular endothelium, reducing hyperpermeability and edema. The compound also exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in inflammation and vascular permeability .

Comparison with Similar Compounds

4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is compared with other similar compounds, such as:

    Monoxerutin: A mono-hydroxyethyl derivative of rutoside.

    Dihydroxyethylrutoside: A di-hydroxyethyl derivative of rutoside.

    Troxerutin: A tri-hydroxyethyl derivative of rutoside.

    Tetrahydroxyethylrutoside: A tetra-hydroxyethyl derivative of rutoside.

Uniqueness

The uniqueness of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside lies in its specific hydroxyethylation pattern, which imparts distinct physicochemical and biological properties. This compound exhibits enhanced solubility and bioavailability compared to its non-hydroxyethylated counterparts, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKBFEWOXPXFSB-VVSTWUKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185410
Record name EINECS 250-670-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-50-0, 31511-30-5
Record name 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013374500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 250-670-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 250-670-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5,7-TRI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OEB607LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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